molecular formula C12H10N4O2 B11943662 2-Nitro-4-[(e)-phenyldiazenyl]aniline CAS No. 2756-75-4

2-Nitro-4-[(e)-phenyldiazenyl]aniline

Cat. No.: B11943662
CAS No.: 2756-75-4
M. Wt: 242.23 g/mol
InChI Key: CBULPXZYVCBKMF-UHFFFAOYSA-N
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Description

2-Nitro-4-[(e)-phenyldiazenyl]aniline is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a nitro group (-NO2) and an azo group (-N=N-) attached to an aniline ring. This compound is of significant interest due to its applications in various fields such as dye manufacturing, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-[(e)-phenyldiazenyl]aniline typically involves the diazotization of 2-nitroaniline followed by coupling with aniline. The reaction conditions generally include acidic environments to facilitate the diazotization process. For instance, 2-nitroaniline can be diazotized using sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with aniline in an alkaline medium to form the azo compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-[(e)-phenyldiazenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Amino-4-[(e)-phenyldiazenyl]aniline.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Substitution: Nitro and sulfonated derivatives.

Scientific Research Applications

2-Nitro-4-[(e)-phenyldiazenyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-4-[(e)-phenyldiazenyl]aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azo group can participate in electron transfer reactions, affecting cellular redox states. These interactions can lead to various biological effects, including cytotoxicity and modulation of enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various fields .

Properties

CAS No.

2756-75-4

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

2-nitro-4-phenyldiazenylaniline

InChI

InChI=1S/C12H10N4O2/c13-11-7-6-10(8-12(11)16(17)18)15-14-9-4-2-1-3-5-9/h1-8H,13H2

InChI Key

CBULPXZYVCBKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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